

PRMT5 Inhibitors: A Comparative Analysis of PRMT5-IN-30 and GSK591

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Compound of Interest		
Compound Name:	PRMT5-IN-30	
Cat. No.:	B15584909	Get Quote

In the landscape of epigenetic drug discovery, Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a compelling therapeutic target for various cancers. This enzyme's role in critical cellular processes, including gene transcription and RNA splicing, has spurred the development of potent and selective inhibitors. This guide provides a detailed comparison of two such inhibitors, **PRMT5-IN-30** and GSK591, offering researchers, scientists, and drug development professionals a comprehensive overview of their activities based on available experimental data.

Activity Profile: PRMT5-IN-30 vs. GSK591

The following table summarizes the key quantitative data for **PRMT5-IN-30** and GSK591, highlighting their biochemical potency and cellular activity. It is important to note that a direct head-to-head study comparing these two compounds under identical experimental conditions is not available in the public domain. The data presented here is compiled from various sources and should be interpreted with this consideration.

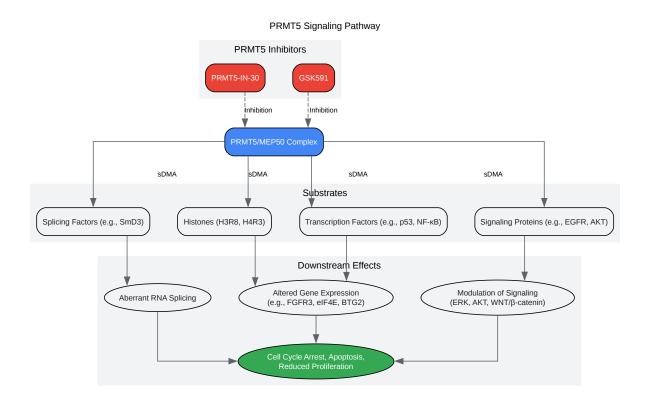


Parameter	PRMT5-IN-30	GSK591
Biochemical Potency		
IC50 (PRMT5/MEP50)	0.33 μM[1][2]	4 nM[3][4], 11 nM[5][6]
Binding Affinity (Kd)	0.987 μM[1][2]	Not Reported
Cellular Activity		
Target Engagement (SmD3 methylation inhibition EC50)	Not Reported	56 nM (Z-138 cells)[5][6]
Anti-proliferative Activity (GI50/IC50)	0.43 μM (LNCaP prostate cancer)[7], <0.5 μM (A549 lung cancer)[7]	190 nM (A101D skin cancer) [4], 549 nM (A-431 skin cancer)[4]

Deciphering the Mechanism: The PRMT5 Signaling Pathway

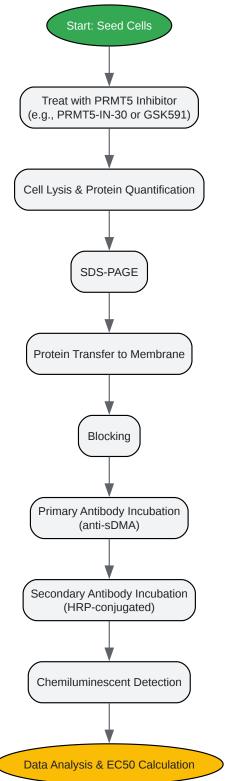
PRMT5 is a key regulator of cellular function, primarily through its role in symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins.[8] This modification impacts gene expression, RNA processing, and signal transduction. Inhibition of PRMT5 can lead to a cascade of downstream effects, ultimately impacting cancer cell proliferation and survival.







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